molecular formula C16H20N2O4 B1171575 bilifuscin CAS No. 1398-21-6

bilifuscin

Cat. No.: B1171575
CAS No.: 1398-21-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bilifuscin is a bile pigment first identified in gallstones and aged bile, characterized by its dark brown to greenish coloration . It is an amorphous substance with variable solubility: insoluble in water and ether, sparingly soluble in chloroform, but soluble in alcohol and alkaline solutions . Chemically, this compound is derived from the oxidation of bilirubin via biliverdin and pentdyopent intermediates . Its molecular formula has been reported inconsistently across historical studies, including C₆₄H₉₆N₇O₁₄ (described as a humin-like substance) , C₁₆H₂₀N₂O₄ (linked to bilirubin hydration) , and C₁₇H₂₆O₇ (with nitric acid reactivity akin to bilirubin) . These discrepancies likely reflect early challenges in isolating pure samples or evolving analytical methods.

This compound is physiologically relevant in pathological conditions, such as cystitis-complicated urine or gallstone formation, where it coexists with bilirubin, biliverdin, and biliprasin .

Properties

CAS No.

1398-21-6

Molecular Formula

C16H20N2O4

Synonyms

bilifuscin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Bilifuscin belongs to a family of bile pigments with overlapping biosynthetic pathways but distinct chemical and physiological properties. Below is a comparative analysis with structurally and functionally related compounds:

Chemical Properties and Structural Comparison

Compound Color Formula (Reported) Solubility Profile Key Reactions
This compound Dark brown C₆₄H₉₆N₇O₁₄ , C₁₆H₂₀N₂O₄ , C₁₇H₂₆O₇ Soluble in alcohol, alkalis; insoluble in water, ether, chloroform No Gmelin reaction ; nitric acid reactivity
Biliverdin Green C₃₃H₃₄N₄O₆ Soluble in acidic solutions Gmelin reaction positive ; oxidative precursor to this compound
Bilirubin Yellow-red C₃₃H₃₆N₄O₆ Soluble in chloroform, alkaline solutions Gmelin reaction positive ; oxidizes to biliverdin
Biliprasin Green Mixture (bilirubin + biliverdin) or intermediate Soluble in bile, insoluble in alcohol Contains sulfur-free structure
Choleprasin Green Contains sulfur Soluble in glacial acetic acid Pyrole reaction with zinc distillation

Functional and Physiological Differences

  • Oxidation Pathway : this compound is a terminal oxidation product of bilirubin, formed via biliverdin and pentdyopent intermediates . In contrast, biliverdin is an intermediate in heme catabolism, while biliprasin may represent a transitional state between bilirubin and biliverdin .
  • Diagnostic Utility: Bilirubin and biliverdin are detectable via the Gmelin reaction, whereas this compound’s lack of this reaction distinguishes it in clinical assays .
  • Pathological Context : this compound is associated with gallstones and cystitis-complicated urine, while biliprasin and choleprasin are primarily found in bile and gallstones under oxidative conditions .

Research Findings and Controversies

  • Formula Discrepancies : The varying molecular formulas for this compound (C₆₄H₉₆N₇O₁₄ vs. C₁₆H₂₀N₂O₄) may reflect historical differences in purification techniques or degradation during isolation .
  • Biliprasin Identity : While Stadeler described biliprasin as a bilirubin-biliverdin mixture, Dastre and Floresco proposed it as a distinct intermediate, highlighting unresolved debates about its classification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.